![molecular formula C18H26N2O5S B5618009 4-(3-{[1-(ethylsulfonyl)piperidin-4-yl]oxy}benzoyl)morpholine](/img/structure/B5618009.png)
4-(3-{[1-(ethylsulfonyl)piperidin-4-yl]oxy}benzoyl)morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of piperidine and morpholine derivatives often involves complex reactions that aim to introduce functional groups strategically onto the core structure. For instance, the synthesis of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives showed that introducing bulky moieties significantly increases activity, indicating the importance of precise synthetic strategies (Sugimoto et al., 1990). Such methodologies highlight the synthetic versatility of piperidine and morpholine frameworks.
Molecular Structure Analysis
The crystal structures of related compounds, such as 4-methyl-1-(3,4,4-trichloro-1-cyclohexylsulfanyl-2-nitro-buta-1,3-dienyl) piperidine and morpholine derivatives, have been elucidated, revealing monoclinic space groups and chair conformations of the cyclic rings (Aydinli et al., 2010). These findings contribute to understanding the molecular geometry and potential interaction sites of such molecules.
Chemical Reactions and Properties
Piperidine and morpholine derivatives undergo various chemical reactions, including interactions with acetylcholinesterase (AChE) and other biological targets. For example, novel piperidine derivatives have shown significant anti-AChE activity, which is crucial for developing antidementia agents (Sugimoto et al., 1990). These reactions underscore the chemical reactivity and potential therapeutic applications of these compounds.
Physical Properties Analysis
The physical properties of piperidine and morpholine derivatives, such as solubility, melting point, and boiling point, are influenced by their molecular structure. For instance, the introduction of sulfonyl and ethyl groups can affect the compound's polarity and, consequently, its solubility in various solvents. While specific data on 4-(3-{[1-(ethylsulfonyl)piperidin-4-yl]oxy}benzoyl)morpholine are not provided, analogous compounds exhibit diverse physical properties that facilitate their application in medicinal chemistry.
Chemical Properties Analysis
The chemical properties, including reactivity with biological targets and stability under physiological conditions, are critical for the application of piperidine and morpholine derivatives in drug development. The anti-AChE activity of certain derivatives indicates their potential as therapeutic agents, demonstrating the importance of understanding these chemical properties for future applications (Sugimoto et al., 1990).
properties
IUPAC Name |
[3-(1-ethylsulfonylpiperidin-4-yl)oxyphenyl]-morpholin-4-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O5S/c1-2-26(22,23)20-8-6-16(7-9-20)25-17-5-3-4-15(14-17)18(21)19-10-12-24-13-11-19/h3-5,14,16H,2,6-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBQUUFBYYKYSSZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCC(CC1)OC2=CC=CC(=C2)C(=O)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-{[1-(Ethylsulfonyl)piperidin-4-yl]oxy}benzoyl)morpholine |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.